1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4

説明

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 typically involves multiple steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

Introduction of the silyl groups: The tert-butyldimethylsilyloxy and trimethylsilyl groups are introduced through silylation reactions, which involve the reaction of the cyclopropane intermediate with silylating agents such as tert-butyldimethylsilyl chloride and trimethylsilyl chloride.

Deuteration: The incorporation of deuterium can be done through the use of deuterated reagents or by performing the reactions in deuterated solvents.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the silyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

科学的研究の応用

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: Employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium labeling helps trace molecular transformations.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

作用機序

The mechanism by which 1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 exerts its effects depends on the specific application. In general, the presence of deuterium can alter reaction kinetics and stability, leading to different outcomes compared to non-deuterated compounds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis.

類似化合物との比較

Similar Compounds

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane: The non-deuterated analog of the compound.

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d3: A partially deuterated version with three deuterium atoms.

Uniqueness

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 is unique due to its complete deuteration, which provides distinct advantages in terms of stability and reaction kinetics. This makes it particularly valuable in research applications where precise control over molecular transformations is required.

生物活性

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 is a complex organic compound notable for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

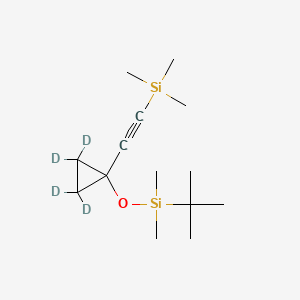

The compound's molecular formula is , featuring a cyclopropane moiety and multiple silyl groups that enhance its lipophilicity and stability. The presence of these functional groups may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The trimethylsilyl groups may facilitate membrane permeability, allowing the compound to exert effects on intracellular targets. Additionally, the ethynyl group is known for its role in modulating signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Analogous compounds have shown efficacy in inhibiting tumor cell growth.

- Antiviral Properties : Some derivatives have demonstrated activity against viral infections.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antiviral | Reduction in viral load | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Membrane Permeability | Enhanced by silyl groups facilitating uptake | |

| Signal Modulation | Interaction with pathways regulating apoptosis |

Case Studies

-

Antitumor Activity in Cell Lines :

A study evaluated the cytotoxic effects of various cyclopropane derivatives, including this compound, on B16 melanoma cells. Results indicated that the compound exhibited submicromolar cytotoxicity, suggesting potential as an anticancer agent. The study emphasized the importance of stereochemistry in enhancing biological activity . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. Findings revealed that these compounds could significantly reduce cell death and promote survival in neuronal cultures exposed to harmful agents . -

Antiviral Efficacy :

Research into antiviral applications highlighted that derivatives similar to this compound showed promising results against specific viral strains, indicating a potential therapeutic avenue for infectious diseases .

特性

IUPAC Name |

tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQJCKDBRXHAPH-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747272 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-34-7 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。